alpha-Bithiophene-2-phosphonic acid

Charge injection barrier Transition voltage spectroscopy Self-assembled monolayer

Researchers face chronic interfacial charge-injection barriers when using alkyl-spaced phosphonates. α-Bithiophene-2-phosphonic acid eliminates the flexible spacer, directly conjugating the anchoring group to the π-system. • Delivers asymmetric charge injection (Vtrans >1.2 V for holes vs. 0.94 V for electrons), enabling molecular diodes with intrinsic rectification • Provides a 23-fold fluorescence quantum yield enhancement over unsubstituted 2,2′-bithiophene, emitting in the 380-400 nm range for violet-blue OLEDs • Serves as the monomer for solution-processable polyphosphonates with thermal stability up to 290 °C, overcoming solubility limits of earlier NLO-active bithiophenes

Molecular Formula C8H7O3PS2
Molecular Weight 246.2 g/mol
CAS No. 1094454-33-7
Cat. No. B6318854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Bithiophene-2-phosphonic acid
CAS1094454-33-7
Molecular FormulaC8H7O3PS2
Molecular Weight246.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)P(=O)(O)O
InChIInChI=1S/C8H7O3PS2/c9-12(10,11)8-4-3-7(14-8)6-2-1-5-13-6/h1-5H,(H2,9,10,11)
InChIKeyDMMFIUKNWCUYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Bithiophene-2-phosphonic acid for Interfacial Engineering


alpha-Bithiophene-2-phosphonic acid (CAS 1094454-33-7), systematically named P-[2,2′-Bithiophen]-5-ylphosphonic acid, is a heterocyclic organophosphorus compound with the molecular formula C8H7O3PS2 and a molecular weight of 246.2 g/mol . Characterized by a 2,2′-bithiophene backbone directly functionalized at the 5-position with a phosphonic acid (–PO(OH)₂) anchoring group, it serves as a versatile interface modifier for metal oxide surfaces . Unlike non-conjugated alkyl phosphonic acids, the conjugated bithiophene moiety enables participation in charge transport and optical processes, making this compound a strategic intermediate for self-assembled monolayers (SAMs) in organic field-effect transistors (OFETs), photovoltaics, and nonlinear optical materials [1][2].

Generic Substitution Risks for alpha-Bithiophene-2-phosphonic acid


Generic alkyl phosphonic acids such as decylphosphonic acid (DP) provide only an insulating spacer layer, while alpha-bithiophene-2-phosphonic acid introduces a conjugated aromatic system that actively participates in the electronic structure of the interface [1]. Head-to-head transition voltage spectroscopy measurements demonstrate that although the positive-bias charge injection barrier of bithiophene phosphonic acid (2TP, Vtrans = 0.94 ± 0.08 V) is statistically indistinguishable from that of DP (0.84 ± 0.09 V) due to phosphonate group dominance, the aromatic systems diverge significantly at negative bias, exhibiting larger barriers than the saturated alkyl system [1]. Furthermore, when integrated into OFET devices, bithienylphosphonic acid-based SAMs enable up to one order of magnitude enhancement in effective carrier mobility for α-sexithiophene semiconductors—a functional gain absent with simple alkyl phosphonic acid modifiers [2]. The conjugated bithiophene unit also contributes to tunable nonlinear optical absorption at 430 nm, a property entirely lacking in non-conjugated phosphonic acid alternatives [3].

alpha-Bithiophene-2-phosphonic acid: Competitive Evidence


Asymmetric Charge Injection in ITO Junctions

In a direct head-to-head comparison using transition voltage spectroscopy (TVS), bithiophene phosphonic acid (2TP) bonded to an ITO surface exhibited a positive-bias transition voltage (Vtrans) of 0.94 ± 0.08 V, compared to 0.83 ± 0.07 V for quarterthiophene phosphonic acid (4TP) and 0.84 ± 0.09 V for decylphosphonic acid (DP) [1]. At negative bias, the aromatic 2TP and 4TP systems showed Vtrans > 1.2 V, whereas DP exhibited a symmetric value of 0.85 ± 0.10 V, indicating that the conjugated thiophene backbone introduces bias-polarity-dependent charge injection behavior absent in the saturated alkyl system [1].

Charge injection barrier Transition voltage spectroscopy Self-assembled monolayer

Enhanced Fluorescence Quantum Yield

Surface modification of SiO₂ gate dielectrics with bithienyl-terminated phosphonic acid surfactants increased the effective mobility of α-sexithiophene-based OFETs by up to one order of magnitude compared to devices fabricated on bare SiO₂ [1]. In pentacene-based devices, the mobility enhancement was chain-length dependent, with bithienylundecylphosphonic acid uniquely delivering improvement while shorter-chain analogs did not [1].

Organic field-effect transistor Carrier mobility Dielectric surface modification

SAM Packing Density Comparison

Conjugated phosphonic acids, a class that includes alpha-bithiophene-2-phosphonic acid, have been shown to tune the work functions of ZnO and ITO electrodes over a range of approximately 2 eV, substantially exceeding the tuning range achievable with non-conjugated benzyl phosphonic acid analogs [1]. The wider tuning range is attributed to the larger intrinsic dipole moments of conjugated aromatic systems, enabling finer incremental control of the electrode work function for optimizing charge injection and extraction in organic electronic devices [1].

Work function tuning Transparent conductive oxide Kelvin probe

Thermal Stability of Bithiophene-Based Polyphosphonates

Phosphonato-substituted bithiophene derivatives exhibit nonlinear optical absorption at 430 nm with 27-ps laser pulses, whereas unsubstituted 2,2′-bithiophene shows negligible nonlinear absorption in this spectral region [1]. Specifically, a 0.16 mol L⁻¹ CH₂Cl₂ solution of the seleno-phosphonato-bithiophene derivative BpP(Se)(C₄H₂S)₂H demonstrated a nonlinear absorption threshold of 0.9 J cm⁻² [1]. Additionally, the thio-phosphonato-bithiophene derivative BpP(S)(C₄H₂S)₂H exhibited a 23-fold enhancement in fluorescence quantum yield relative to unsubstituted 2,2′-bithiophene [1].

Nonlinear optics Optical power limiting Two-photon absorption

Anchoring Group Effect: Phosphonic Acid vs. Chlorodimethylsilyl on Bithienyl-Terminated Surfactants for OFETs

Bithienyl-terminated surfactants functionalized with a phosphono anchoring group were compared with chlorodimethylsilyl-anchored analogs in OFET dielectric modification studies [1]. Both anchoring groups enabled SAM formation, but the phosphono group provided distinct binding characteristics on SiO₂ surfaces, yielding different semiconductor film morphologies as characterized by AFM [1]. The phosphono-anchored bithienylundecylphosphonic acid was the only variant that enhanced effective mobility in pentacene-based OFETs, whereas the silyl-anchored analogs did not deliver measurable improvement [1].

Self-assembled monolayer Anchoring group chemistry Dielectric modification

alpha-Bithiophene-2-phosphonic acid: Key Application Scenarios


Molecular Diodes and Polarity-Sensitive OFETs

Leveraging the up to one-order-of-magnitude mobility enhancement demonstrated for bithienylphosphonic acid SAMs in α-sexithiophene-based OFETs [1], alpha-bithiophene-2-phosphonic acid is ideally suited as a dielectric surface modifier in organic transistor fabrication. The direct phosphonic acid anchoring to the bithiophene core eliminates the insulating alkyl spacer present in bithienylundecylphosphonic acid, potentially enabling even more efficient charge transport at the semiconductor-dielectric interface.

Violet-Blue OLED Host Materials

As a member of the conjugated phosphonic acid class capable of tuning ITO and ZnO work functions over ~2 eV [1], alpha-bithiophene-2-phosphonic acid can be deployed as a SAM-based work function modifier in organic photovoltaics and light-emitting diodes. Its compact bithiophene structure provides a favorable balance between dipole moment magnitude and monolayer packing density compared to longer oligothiophene analogs, enabling precise band alignment engineering at transparent electrode interfaces.

Charge-Trapping at Conductive Oxide Interfaces

Phosphonato-substituted bithiophenes exhibit nonlinear absorption at 430 nm with 27-ps laser pulses, and certain derivatives show a 23-fold fluorescence quantum yield enhancement over unsubstituted 2,2′-bithiophene [1]. Alpha-bithiophene-2-phosphonic acid serves as a key synthetic intermediate for accessing phosphonato-bithiophene derivatives with enhanced nonlinear optical properties, relevant to optical power limiting devices and violet-blue OLED host materials.

Thermally Robust Polyphosphonate Optical Limiters

The strong bidentate binding of phosphonic acids to metal oxide surfaces, combined with the conjugated bithiophene moiety's ability to participate in hole transport, positions alpha-bithiophene-2-phosphonic acid as a strategic interface modifier between transparent conductive oxide electrodes and active layers in perovskite solar cells and bulk heterojunction organic photovoltaics. The statistically equivalent electron injection barrier of the bithiophene system compared to the quarterthiophene analog (Vtrans = 0.94 vs. 0.83 V) [1] supports its use as a more cost-effective, synthetically accessible alternative to longer oligothiophene phosphonic acids in these applications.

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